An In-Depth Technical Guide to 2-[3-(Dimethylamino)propoxy]aniline: Synthesis, Characterization, and Potential Applications
An In-Depth Technical Guide to 2-[3-(Dimethylamino)propoxy]aniline: Synthesis, Characterization, and Potential Applications
Prepared by a Senior Application Scientist
This guide provides a comprehensive technical overview of the chemical compound 2-[3-(Dimethylamino)propoxy]aniline. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document delves into the nomenclature, physicochemical properties, synthetic routes, analytical characterization, and explores potential biological applications based on the structural features of the molecule and data from analogous compounds.
Nomenclature and Identification
Correctly identifying a chemical entity is paramount for consistent and reproducible research. 2-[3-(Dimethylamino)propoxy]aniline is known by several synonyms and unique identifiers, which are crucial for database searches and procurement.
Synonyms and Systematic Names
The most common synonyms and systematic names for this compound include:
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Benzenamine, 2-[3-(dimethylamino)propoxy]-[1]
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2-(3-dimethylaminopropoxy)aniline[1]
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[3-(2-aminophenoxy)propyl]dimethylamine[2]
Chemical Identifiers
A list of key chemical identifiers is provided in the table below for unambiguous identification.
| Identifier | Value | Source |
| CAS Number | 1134-76-5 | [3] |
| Molecular Formula | C₁₁H₁₈N₂O | [3] |
| Molecular Weight | 194.28 g/mol | [3] |
| InChI Key | XGTIDBFMHOJXSS-UHFFFAOYSA-N | CymitQuimica |
Physicochemical Properties
The physicochemical properties of a compound are critical in determining its behavior in biological systems and its suitability for various experimental conditions. The properties for 2-[3-(Dimethylamino)propoxy]aniline are summarized below.
| Property | Value | Notes |
| Appearance | Liquid | CymitQuimica |
| Purity | Typically >95% | AKSci |
| Storage | Long-term in a cool, dry place | AKSci |
Synthesis and Purification
Rationale for Synthetic Strategy
Direct alkylation of 2-aminophenol with 3-(dimethylamino)propyl chloride can lead to a mixture of N-alkylated, O-alkylated, and N,O-dialkylated products, resulting in low yields and difficult purification.[4] To achieve selective O-alkylation, the more nucleophilic amino group must be protected first. Benzaldehyde is an economical and effective protecting group for the amino moiety, forming a Schiff base (imine) that can be easily hydrolyzed under acidic conditions post-alkylation.[4][5]
Proposed Synthesis Workflow
Caption: Proposed workflow for the synthesis of 2-[3-(Dimethylamino)propoxy]aniline.
Detailed Experimental Protocol
Step 1: Synthesis of N-Benzylidene-2-aminophenol (Protection)
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To a solution of 2-aminophenol (1 equivalent) in toluene, add benzaldehyde (1 equivalent).
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Fit the reaction flask with a Dean-Stark apparatus to azeotropically remove the water formed during the reaction.
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Heat the mixture to reflux and continue until no more water is collected.
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Cool the reaction mixture and remove the toluene under reduced pressure to yield the crude N-benzylidene-2-aminophenol, which can be used in the next step without further purification.
Step 2: Synthesis of N-Benzylidene-2-[3-(dimethylamino)propoxy]aniline (O-Alkylation)
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Dissolve the crude N-benzylidene-2-aminophenol from Step 1 in anhydrous dimethylformamide (DMF).
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Cool the solution in an ice bath and add sodium hydride (NaH, 1.1 equivalents) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of 3-(dimethylamino)propyl chloride (1.1 equivalents) in anhydrous DMF dropwise.
-
Let the reaction proceed at room temperature overnight.
-
Quench the reaction by the slow addition of water.
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Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Synthesis of 2-[3-(Dimethylamino)propoxy]aniline (Deprotection)
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Dissolve the crude product from Step 2 in a mixture of dichloromethane and 1N aqueous HCl.
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Stir the mixture vigorously for 1 hour at room temperature to effect hydrolysis of the imine.
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Separate the aqueous layer and neutralize it with a saturated solution of sodium bicarbonate.
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Extract the aqueous layer with dichloromethane.
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Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-[3-(Dimethylamino)propoxy]aniline.[4]
Step 4: Purification
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Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the final product.
Analytical Characterization
The identity and purity of the synthesized 2-[3-(Dimethylamino)propoxy]aniline should be confirmed using standard analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the aniline ring, the methylene protons of the propoxy chain, and the methyl protons of the dimethylamino group. The integration of these signals should correspond to the number of protons in each environment.
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¹³C NMR: The carbon NMR spectrum will confirm the presence of the expected number of carbon atoms in different chemical environments.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula of the compound by determining its exact mass.
Purity Assessment
The purity of the final compound can be assessed by High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or MS).
Potential Biological Applications and Experimental Workflows
While there is limited specific biological data for 2-[3-(Dimethylamino)propoxy]aniline, the broader class of 2-substituted aniline derivatives has shown promise in drug discovery, particularly as kinase inhibitors and antimicrobial agents.[6][7] The presence of the flexible ether linkage and the basic dimethylamino group suggests potential interactions with biological targets.
Rationale for Investigation as a Kinase Inhibitor
Many kinase inhibitors feature a substituted aniline scaffold that interacts with the hinge region of the kinase active site.[7] The 2-alkoxy substituent can influence the conformation of the molecule and its binding affinity. Therefore, a plausible area of investigation for 2-[3-(Dimethylamino)propoxy]aniline is its potential as an inhibitor of protein kinases involved in cancer signaling pathways, such as Mer or c-Met kinases.[7]
Proposed Experimental Workflow for Kinase Inhibitory Activity Screening
Caption: Workflow for screening the kinase inhibitory activity of the title compound.
Protocol for In Vitro Kinase Assay (Illustrative Example):
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Prepare a series of dilutions of 2-[3-(Dimethylamino)propoxy]aniline in a suitable buffer (e.g., DMSO).
-
In a microplate, combine the recombinant kinase (e.g., Mer kinase), a suitable substrate peptide, and ATP.
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Add the diluted compound to the wells.
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Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
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Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., luminescence-based assay).
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Conclusion
2-[3-(Dimethylamino)propoxy]aniline is a readily synthesizable molecule with interesting structural features that warrant further investigation for its potential biological activities. This guide has provided a comprehensive overview of its nomenclature, properties, a plausible synthetic route, and a framework for exploring its potential as a kinase inhibitor. The information presented herein serves as a valuable resource for researchers interested in the medicinal chemistry of aniline derivatives and the development of novel therapeutic agents.
References
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Tyagi, A. (2025). Synthesis, Characterization, Biological evaluation, and in silico study of aniline derivatives. Research and Reviews: A Journal of Pharmaceutical Science, 16(02), 25-32. Available from: [Link]
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Gomzar, A., et al. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Pharmaceuticals, 17(3), 333. Available from: [Link]
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Wang, Y., et al. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Molecules, 29(2), 484. Available from: [Link]
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Li, J-T., et al. (2010). Selective alkylation of aminophenols. ARKIVOC, 2010(ix), 293-299. Available from: [Link]
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RSC Medicinal Chemistry. (2024). RESEARCH ARTICLE. Available from: [Link]
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PubMed. (2019). Design, synthesis, and biological evaluation of 4-((6,7-dimethoxyquinoline-4-yl)oxy)aniline derivatives as FLT3 inhibitors for the treatment of acute myeloid leukemia. Available from: [Link]
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ResearchGate. (2010). (PDF) Selective alkylation of aminophenols. Available from: [Link]
- Google Patents. (1982). EP0083204A2 - 2-Aminophenol derivatives and process for their preparation.
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MDPI. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). 2-[(2-Methoxyphenyl)methoxy]aniline. PubChem Compound Database. Retrieved from [Link]
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NIH. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. Available from: [Link]
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